Troxerutin

概要

説明

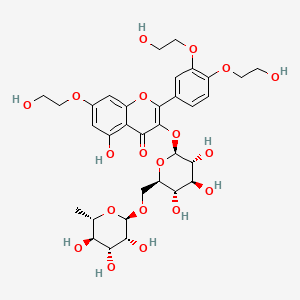

Troxerutin is a flavonol, a type of flavonoid, derived from rutin. It is more accurately a hydroxyethylrutoside and can be isolated from Sophora japonica, the Japanese pagoda tree . This compound is used as a vasoprotective agent and has shown potential in reversing central nervous system insulin resistance and reducing reactive oxygen species induced by a high-cholesterol diet .

準備方法

Troxerutin can be synthesized through various methods. One common method involves the extraction of rutin from plant sources, followed by hydroxyethylation. The industrial production of this compound often involves the use of high-performance liquid chromatography (HPLC) for the separation and purification of the compound . Another method involves liquid-liquid extraction with ethyl acetate-isopropanol, followed by gradient elution using ammonium acetate and methanol . Additionally, a patented method describes the use of cationic and anionic resin columns for desalination, followed by concentration under reduced pressure and recrystallization with methanol .

化学反応の分析

Troxerutin undergoes various chemical reactions, including oxidation and reduction. The oxidation of this compound involves electron-transfer processes, which are of great interest due to their antioxidant properties . The redox reactions of this compound have been studied using pulse radiolysis and cyclic voltammetry, revealing one-electron redox potentials . Common reagents used in these reactions include ammonium acetate and methanol . The major products formed from these reactions include oxidized and reduced forms of this compound.

科学的研究の応用

Pharmacological Properties

Troxerutin exhibits a range of biological activities, including:

- Antioxidant : It reduces oxidative stress by scavenging free radicals.

- Anti-inflammatory : It inhibits inflammatory pathways, thereby reducing tissue damage.

- Neuroprotective : It protects neuronal cells from injury and degeneration.

- Anti-cancer : It has shown potential in inhibiting tumor growth and promoting apoptosis in cancer cells.

Table 1: Summary of Pharmacological Effects

Neuroprotective Applications

This compound has been extensively studied for its neuroprotective effects. Research indicates that it can mitigate cognitive decline associated with aging and traumatic brain injuries (TBI).

Case Studies

-

Traumatic Brain Injury (TBI) :

- In a study involving BALB/c mice subjected to TBI, pre-treatment with this compound significantly improved neurological functions and reduced brain injury markers. Mice treated with this compound exhibited lower levels of reactive oxygen species (ROS) and improved cognitive behavior compared to the control group .

- Cognitive Impairment Induced by D-Galactose :

Table 2: Neuroprotective Effects of this compound

Anti-Inflammatory Effects

This compound's anti-inflammatory properties have been demonstrated in various experimental models, particularly concerning kidney health.

Case Studies

- Kidney Injury Models :

Table 3: Anti-Inflammatory Effects

| Model Type | Inflammatory Markers Measured | Effects Observed |

|---|---|---|

| Nephrotoxicity Induced | COX-2, iNOS | Decreased levels with this compound treatment |

Anti-Cancer Applications

The anti-cancer potential of this compound has been explored in various studies, showing promise in inhibiting tumor growth and enhancing the efficacy of chemotherapeutic agents.

Case Studies

- Hepatocellular Carcinoma :

- Gastric Cancer Models :

Table 4: Anti-Cancer Effects

作用機序

Troxerutin exerts its effects through various mechanisms. It has been shown to suppress the activation of transcription factors such as signal transducers and activators of transcription 3 (STAT3) and nuclear factor-kappa B (NF-κB), leading to the sensitization of cancer cells to apoptosis . This compound also modulates oxidative stress biomarkers, including glutathione and superoxide dismutase, and reduces levels of inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6 . These actions contribute to its anti-inflammatory and antioxidant effects.

類似化合物との比較

Troxerutin is similar to other flavonoid glycosides, such as rutin, quercetin, and diosmin. this compound is unique due to its hydroxyethylation, which enhances its bioavailability and antioxidant properties . Unlike rutin, which has poor cell membrane penetration, this compound’s acylated derivatives have improved lipophilicity and bioavailability . Additionally, this compound has been identified as a potential transient receptor potential vanilloid 1 (TRPV1) antagonist, which is not a characteristic shared by all flavonoids .

Conclusion

This compound is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique properties, such as enhanced bioavailability and antioxidant effects, make it a valuable compound for scientific research and therapeutic applications.

生物活性

Troxerutin, a flavonoid derived from the plant Sophora japonica, has garnered attention for its diverse biological activities. Research has demonstrated its potential in various therapeutic areas, including antioxidant, anti-inflammatory, anti-diabetic, and anti-tumor effects. This article reviews the biological activity of this compound, supported by case studies and detailed research findings.

Pharmacological Properties

1. Antioxidant Activity

this compound exhibits significant antioxidant properties, which have been confirmed through various assays. For instance, studies indicate that this compound can scavenge free radicals and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx) in cellular models. This activity is crucial for mitigating oxidative stress-related damage in cells.

2. Anti-Inflammatory Effects

this compound has shown promising anti-inflammatory effects by inhibiting pro-inflammatory cytokines and signaling pathways. In a study involving mice treated with domoic acid, this compound counteracted memory deficits by blocking the phosphorylation of MAPK/ERK1/2, suggesting a neuroprotective mechanism against inflammation-induced cognitive decline .

3. Renoprotective Effects

this compound has demonstrated protective effects against nephrotoxicity in various models. For example, in a study involving cisplatin-induced kidney injury in mice, this compound administration significantly reduced serum creatinine and blood urea nitrogen levels while enhancing antioxidant enzyme activities . Histopathological analysis revealed that this compound preserved renal tissue architecture, underscoring its potential as a nephroprotective agent.

Detailed Research Findings

Case Studies

Case Study 1: this compound in Renal Protection

In a controlled experiment involving OTA-induced nephrotoxicity, this compound was administered to evaluate its protective role. The results indicated a significant reduction in renal injury markers and an increase in antioxidant enzyme activities, suggesting its efficacy in protecting renal function against toxic insults .

Case Study 2: Neuroprotection Against Domoic Acid

In another study focusing on neuroprotection, this compound was found to mitigate memory deficits induced by domoic acid in mice. The compound's ability to inhibit inflammatory signaling pathways highlighted its potential application in treating cognitive impairments associated with neuroinflammation .

Molecular Mechanisms

This compound's biological activities are mediated through several molecular pathways:

- Antioxidant Pathway: Activation of Nrf2 signaling enhances the expression of antioxidant enzymes.

- Anti-inflammatory Pathway: Inhibition of NF-kB signaling reduces inflammatory responses.

- Apoptotic Pathway: Regulation of Bcl-2/Bax ratios prevents apoptosis by modulating mitochondrial pathways.

特性

IUPAC Name |

2-[3,4-bis(2-hydroxyethoxy)phenyl]-5-hydroxy-7-(2-hydroxyethoxy)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H42O19/c1-14-23(38)26(41)28(43)32(49-14)48-13-21-24(39)27(42)29(44)33(51-21)52-31-25(40)22-17(37)11-16(45-7-4-34)12-20(22)50-30(31)15-2-3-18(46-8-5-35)19(10-15)47-9-6-36/h2-3,10-12,14,21,23-24,26-29,32-39,41-44H,4-9,13H2,1H3/t14-,21+,23-,24+,26+,27-,28+,29+,32+,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYVFNTXFRYQLRP-VVSTWUKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OCCO)C5=CC(=C(C=C5)OCCO)OCCO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H42O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045929 | |

| Record name | Troxerutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

742.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Troxerutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7085-55-4, 55965-63-4 | |

| Record name | Troxerutin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7085-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troxerutin [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007085554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Venoruton | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055965634 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Troxerutin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13124 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Troxerutin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Troxerutin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TROXERUTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y4N11PXO8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Troxerutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

181 °C | |

| Record name | Troxerutin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006083 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。